Pyridine-d5

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

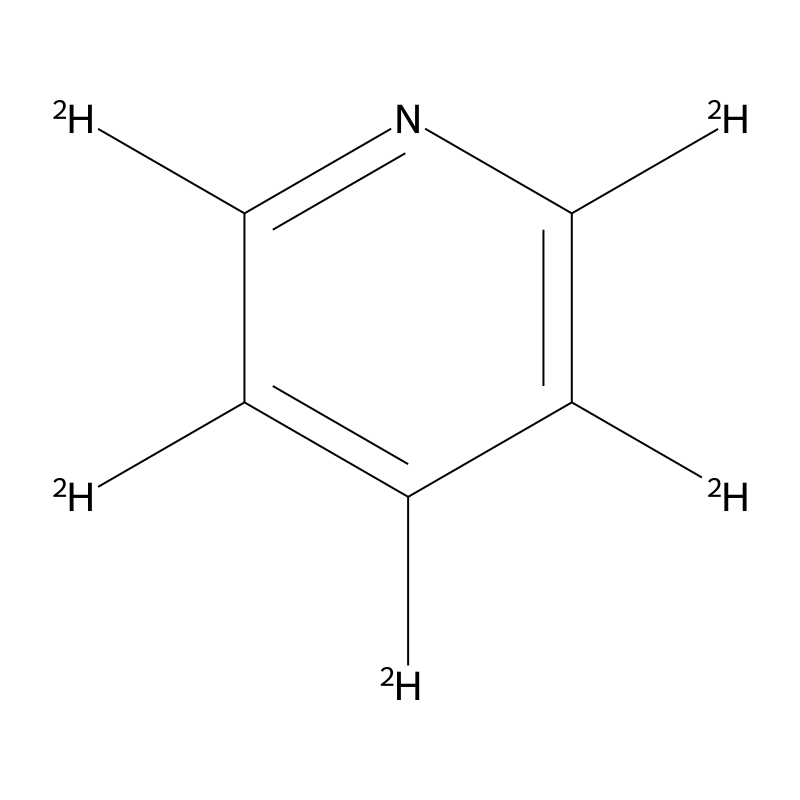

Pyridine-d5 is a deuterated form of pyridine, a heterocyclic aromatic organic compound with the molecular formula and a molecular weight of 84.13 g/mol. It is characterized by the substitution of five hydrogen atoms with deuterium, making it particularly useful in nuclear magnetic resonance (NMR) spectroscopy as a solvent due to its unique properties. Pyridine-d5 appears as a clear, colorless liquid and has a boiling point of approximately 114.4 °C and a melting point of -41 °C .

As an NMR solvent, pyridine-d5 is essential for studies requiring deuterated solvents to minimize interference from hydrogen signals. Its chemical structure allows it to engage in various

- Toxicity: Pyridine-d5 is considered harmful if swallowed, inhaled, or absorbed through the skin. It can cause irritation to eyes, skin, and respiratory system [].

- Flammability: Pyridine-d5 is flammable with a flash point of 34-63 °C (literature value) [].

- Reactivity: Pyridine-d5 can react with strong acids and oxidizing agents [].

As a Deuterated NMR Solvent

Pyridine-d5 is a highly purified solvent specifically designed for NMR spectroscopy applications. Its key characteristic is the replacement of five hydrogen atoms with deuterium (D), a stable isotope of hydrogen. This substitution offers several advantages:

- Reduced signal interference: Unlike hydrogen atoms, deuterium nuclei possess minimal magnetic moment, leading to significantly reduced signal interference in the NMR spectrum. This allows scientists to better observe and analyze the signals arising from the target molecule [].

- Lock signal: The deuterium nuclei in pyridine-d5 can be used as a lock signal in NMR experiments, ensuring the stability and accuracy of the magnetic field throughout the analysis. This is critical for obtaining high-quality data.

- Solubility: Pyridine-d5 exhibits good solubility for a wide range of organic molecules, making it a versatile solvent for diverse research studies [].

Applications in Various Research Fields

Due to its unique properties, pyridine-d5 finds application in numerous scientific research areas, including:

- Biochemistry: Pyridine-d5 is frequently used in studying biomolecules like proteins, peptides, and nucleic acids due to its ability to dissolve them and minimize signal interference from the solvent [].

- Drug discovery and development: In this field, pyridine-d5 plays a role in characterizing potential drug candidates and understanding their interactions with target molecules through NMR analysis [].

- Material science: Pyridine-d5 can be employed to investigate the structure and properties of materials like polymers, catalysts, and coordination complexes, providing valuable insights into their functionality [].

- Nucleophilic Substitution Reactions: Due to its nitrogen atom, pyridine-d5 can act as a nucleophile.

- Electrophilic Aromatic Substitution: The presence of the nitrogen atom can influence the reactivity of the aromatic ring.

- Hydrogen/Deuterium Exchange Reactions: Pyridine-d5 is often utilized in studies involving hydrogen/deuterium exchange due to its deuterated nature, which allows for precise tracking of molecular interactions .

While specific biological activities of pyridine-d5 have not been extensively documented, deuterated compounds are generally used in biological research to trace metabolic pathways and study enzyme kinetics without altering the biological activity significantly. The unique isotopic labeling helps elucidate mechanisms of action and interactions within biological systems .

Pyridine-d5 is typically synthesized through a palladium-catalyzed hydrogen/deuterium exchange reaction. This process involves exposing pyridine vapor to heavy water (D2O), allowing for the substitution of hydrogen atoms with deuterium atoms. The reaction conditions are optimized to achieve high levels of deuteration, often exceeding 99% .

The synthesis can be summarized as follows:

- Reactants: Pyridine vapor and heavy water.

- Catalyst: Palladium catalyst.

- Conditions: Controlled temperature and pressure to facilitate the exchange reaction.

Pyridine-d5 has several applications, particularly in research:

- Nuclear Magnetic Resonance Spectroscopy: It serves as an NMR solvent for studying various organic compounds without interference from hydrogen signals.

- Chemical Synthesis: Used in the preparation of labeled compounds for tracking reactions and mechanisms.

- Material Science: Employed in studies investigating the properties of materials at the molecular level, such as pore structures in layered materials .

Research involving pyridine-d5 often focuses on its interactions within different chemical environments. For example, studies have utilized pyridine-d5 to explore isotropic and anisotropic motions in solid-state NMR applications, providing insights into the macrostructure and pore shapes of materials like phosphonates . The ability to track deuterium provides valuable data on molecular dynamics and interactions.

Pyridine-d5 is part of a broader class of deuterated compounds that include various aromatic solvents. Here are some similar compounds along with their unique characteristics:

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| Pyridine | C5H5N | Non-deuterated version; widely used solvent |

| Benzonitrile-d5 | C7D5N | Deuterated benzonitrile; used in similar studies |

| Chlorobenzene-d5 | C6D5Cl | Deuterated chlorobenzene; useful for NMR studies |

| Toluene-d8 | C7D8 | Deuterated toluene; used in organic synthesis |

Pyridine-d5 stands out due to its specific applications in NMR spectroscopy, where its complete deuteration minimizes proton interference, allowing for clearer spectral data compared to non-deuterated compounds . Its unique isotopic labeling also enables detailed kinetic studies that are not possible with regular pyridine or other similar solvents.

Palladium-Catalyzed Hydrogen/Deuterium Exchange Protocols

Palladium-catalyzed hydrogen/deuterium (H/D) exchange represents one of the most established methods for synthesizing pyridine-d5. This approach relies on the reversible C–H activation properties of palladium catalysts to facilitate the exchange of hydrogen atoms with deuterium.

The classical synthesis involves the reaction between pyridine vapor and heavy water (D₂O) using palladium on asbestos as a catalyst. This method, pioneered by Corrsin et al. in the 1950s, remains a foundational technique for producing pyridine-d5 with high isotopic purity.

Recent advances in palladium catalysis have significantly improved the efficiency and selectivity of this approach. A dual-ligand-based palladium catalyst system has been developed that enables nondirected late-stage deuteration with D₂O as a convenient deuterium source. This method operates through a reversible C–H activation mechanism and features exceptional functional group tolerance.

Another notable advancement involves the use of N,N-bidentate ligands containing N-acylsulfonamide groups, which has shown extraordinary efficacy in facilitating H/D exchange. This approach allows for high degrees of deuterium incorporation at room temperature under relatively mild conditions:

Table 1: Selected Palladium-Catalyzed H/D Exchange Conditions for Pyridine Deuteration

The regioselectivity of palladium-catalyzed deuteration can be controlled through geometric constraints. A study reported in 2024 demonstrated that secondary phosphine oxide could act as an internal base in palladium-catalyzed reactions, enabling highly regioselective H/D exchange at the α-position of pyridines. The proposed five-membered transition state structure helps overcome conventional ortho-directing features, allowing efficient deuteration at positions adjacent to nitrogen atoms.

Electrochemical C–H Deuteration Strategies in Pyridine Derivatives

Electrochemical methods represent a cutting-edge approach for the selective deuteration of pyridine derivatives. A groundbreaking study published in 2024 describes a metal-free, acid/base-free electrochemical C4-selective C−H deuteration process for pyridine derivatives using D₂O at room temperature.

This electrochemical strategy offers several advantages:

- High chemo- and regioselectivity

- Environmentally friendly approach

- Operation at ambient temperature

- No requirement for transition metal catalysts or strong acids/bases

The mechanism involves the formation of N-butyl-2-phenylpyridinium iodide as a crucial intermediate during the electrochemical transformation. This provides a general and efficient pathway for the deuteration of various pyridine derivatives, including quinolones, N-ligands, and biorelevant compounds.

The electrochemical approach represents a significant advancement in sustainable chemistry, as it utilizes electricity as a "traceless reagent" and employs D₂O as an economical and convenient deuterium source. The mild conditions allow for deuteration of compounds containing sensitive functional groups that might not tolerate traditional methods.

Base-Mediated Deuteration Pathways Using K₂CO₃/18-Crown-6 Systems

Base-mediated H/D exchange protocols offer an alternative approach for deuterating pyridines and other heteroarenes. A notable development in this area is the K₂CO₃/18-crown-6-catalyzed selective H/D exchange system that employs bromide as a removable directing group.

This methodology features:

- High atom% deuterium incorporation

- Excellent site selectivity

- Broad functional group tolerance

- Use of a weak base (K₂CO₃) as catalyst

The reaction proceeds efficiently in a mixture of D₂O and DMSO-d₆ at 80°C, typically achieving >90% deuterium incorporation at specific positions. The bromide functionality serves as both a directing and activating group, enhancing the reactivity of adjacent C–H bonds.

Table 2: K₂CO₃/18-Crown-6-Catalyzed H/D Exchange Conditions for Heteroarenes

| Substrate | Conditions | Deuteration Position | D-incorporation | Yield |

|---|---|---|---|---|

| 3-Bromopyridine | K₂CO₃/18-crown-6, D₂O/DMSO-d₆, 80°C, 12h | Position 4 | 98% | >90% |

| 3-Bromoquinoline | K₂CO₃/18-crown-6, D₂O/DMSO-d₆, 80°C, 12h | Position 4 | 98% | >90% |

| 4-Bromopyridine | K₂CO₃/18-crown-6, D₂O/DMSO-d₆, 80°C, 12h | Positions 3 and 5 | 95% | >85% |

A key advantage of this methodology is that the bromide directing group can be subsequently removed or transformed through various cross-coupling reactions, allowing access to a diverse range of deuterated pyridine derivatives. The mechanism is proposed to follow a carbanion pathway involving simple proton transfer, with the crown ether enhancing the reactivity of the potassium carbonate base.

Control experiments indicate that the reaction doesn't proceed through a radical pathway, as radical scavengers like TEMPO don't completely suppress the H/D exchange process. The preferential deuteration of more acidic C–H bonds supports the carbanion pathway with deprotonation as a key step.

Heterogeneous Catalysis Approaches With Barium Oxide Surfaces

A novel transition metal-free approach for the selective deuteration of pyridine involves using barium oxide (BaO) as a heterogeneous catalyst with D₂ gas as the deuterium source. This method enables selective deuteration at the α-position of pyridine, which differentiates it from other base-mediated processes.

The key features of this approach include:

- Easily available, transition metal-free catalyst (BaO)

- Selective α-position deuteration

- Use of D₂ gas as deuterium source

- Heterogeneous catalysis for easy separation and potential reuse

The proposed mechanism suggests that heterolytic dissociation of D₂ (or H₂) at the BaO surface plays a crucial role in this process. This dissociation creates active deuterium species that can selectively exchange with hydrogen atoms at the α-position of pyridine.

This approach represents an important advancement in sustainable chemistry, as it eliminates the need for expensive and potentially toxic transition metal catalysts while still achieving high regioselectivity. The use of a heterogeneous catalyst also simplifies product purification and enables potential catalyst recycling.

Base-catalyzed hydrogen/deuterium exchange in pyridine-d5 proceeds through the formation of carbanion intermediates generated via deprotonation at specific ring positions [9]. The mechanism involves the initial coordination of the pyridine ring to basic reagents, followed by abstraction of hydrogen atoms to form stabilized carbanion species [10]. These carbanion intermediates serve as crucial reactive species that facilitate the incorporation of deuterium atoms into the aromatic ring system.

Recent mechanistic investigations have established that carbanion formation preferentially occurs at the 4-position of the pyridine ring, as this position provides optimal stabilization through resonance with the nitrogen atom [10]. Computational studies using density functional theory calculations demonstrate that the 4-carbanion is approximately 0.08 electron volts more stable than the corresponding 2-carbanion intermediate [10]. This stability difference directly correlates with experimental observations showing preferential deuteration at the 4-position over the 2-position in base-catalyzed exchange reactions.

The carbanion pathway has been confirmed through competitive reaction studies involving different pyridine derivatives [9]. When 3-bromobenzothiophene and 3-bromopyridine were subjected to identical reaction conditions, preferential deuteration of the more acidic carbon-hydrogen bond on 3-bromobenzothiophene was observed, consistent with a mechanism involving deprotonation as the key step [9]. The reaction rate follows the order: 3-fluoropyridine > 3-chloropyridine > 3-bromopyridine > 3-iodopyridine, supporting the carbanion pathway mechanism [9].

Potassium carbonate paired with 18-crown-6 ether has emerged as an effective catalyst system for promoting base-catalyzed hydrogen/deuterium exchange reactions [9]. Under optimized conditions using deuterated dimethyl sulfoxide as both solvent and deuterium source, deuterium incorporation rates exceeding 98% have been achieved at the 4-position of various pyridine derivatives [9]. The mechanism involves initial formation of an active potassium complex that facilitates proton abstraction, followed by rapid deuterium incorporation from the deuterated solvent.

Heterolytic Deuterium Gas Activation Mechanisms on Metal Oxide Catalysts

Heterolytic activation of deuterium gas on metal oxide surfaces represents a fundamental process distinct from the more commonly observed homolytic pathway [15]. This mechanism involves the cooperative action of Lewis acid-base pairs present at metal-support interfaces, where metal centers function as Lewis acids and neighboring oxygen, sulfur, nitrogen, or phosphorus atoms serve as Lewis bases [15]. The heterolytic pathway results in the formation of metal hydride species and adjacent protonated sites, contrasting with the formation of two metal hydrides characteristic of homolytic activation.

Single-atom catalysts have demonstrated particular effectiveness for heterolytic deuterium activation [15]. Isolated metal cations anchored to oxide supports through coordination with heteroatoms create ideal Lewis acid-base environments for heterolytic deuterium dissociation [15]. Spectroscopic evidence using in situ infrared spectroscopy and X-ray absorption spectroscopy has confirmed the formation of iridium hydride and adjacent hydroxyl species upon deuterium treatment of supported iridium catalysts [15]. This heterolytic activation pathway is accompanied by structural changes including the breaking of metal-oxygen bonds between the metal center and support.

Metal-support interfaces play a crucial role in determining the prevalence of heterolytic versus homolytic deuterium activation [16]. The equilibrium constant for hydroxyl formation has been identified as a key descriptor that correlates with water-gas shift turnover frequency across different oxide supports [16]. This equilibrium constant is mathematically equivalent to the equilibrium constant for formal heterolytic dissociation of hydrogen, thereby reflecting the inherent ability of metal-support interfaces to participate in heterolytic deuterium activation [16].

Zinc oxide-based catalysts exhibit particularly interesting deuterium activation behavior [20]. Deuterium readily dissociates at zinc-oxygen pairs via a heterolytic pathway under standard conditions, generating hydroxyl and zinc hydride species that are highly active for hydrogenation of polar functional groups [20]. On specific zinc oxide surfaces containing structural defects or reconstructions, homolytic dissociation of deuterium can occur at elevated temperatures [20]. The experimental conditions, including reaction temperature, gas pressure, and vacuum levels, significantly influence which activation pathway predominates.

Tunneling Phenomena in Proton-Coupled Electron Transfer Processes

Quantum tunneling effects in proton-coupled electron transfer processes involving pyridine-d5 represent a significant deviation from classical over-the-barrier mechanisms [22]. Proton tunneling occurs when the transferring proton penetrates through rather than over the activation energy barrier, with the tunneling probability inversely related to the particle mass and barrier width [25]. Since deuterium is approximately twice as massive as protium, deuterium tunneling occurs at significantly reduced rates compared to protium, leading to substantial kinetic isotope effects.

The spatial constraints of tunneling events differ markedly between electrons and protons [22]. While electrons can tunnel over distances spanning tens of angstroms, protons typically exhibit tunneling behavior only over distances less than one angstrom [22] [24]. This spatial restriction means that even small changes in proton tunneling distance can dramatically impact the rate of concerted electron-proton transfer reactions [24]. The Franck-Condon overlap between reactant and product proton vibrational wavefunctions decreases exponentially with increasing proton tunneling distance [24].

Temperature dependence studies provide direct evidence for tunneling contributions in deuterium transfer reactions [26]. Secondary alpha isotope effects on deuterium tunneling have been observed with tunneling isotope effects reaching values of 2.4, attributed to differences in barrier width of only 0.015 angstroms between different isotopic substitution patterns [26] [29]. Density functional theory calculations suggest that these small geometric changes lead to substantial differences in quantum mechanical permeability through the activation barrier [29].

Proton-coupled electron transfer in biological systems demonstrates the significance of tunneling phenomena [28]. Computational analyses of guanine-cytosine base pairs reveal that quantum tunneling contributions to proton transfer rates exceed classical over-the-barrier hopping by several orders of magnitude [28]. Even at biological temperatures, tunneling effects remain significant, with tautomeric occupation probabilities reaching 1.73 × 10^-4, suggesting a more important role for quantum tunneling in genetic mutations than previously recognized [28].

Primary vs Secondary Kinetic Isotope Effects in Aromatic Deuteration

Primary kinetic isotope effects in aromatic deuteration occur when the carbon-deuterium bond is directly cleaved during the rate-determining step of the reaction [30]. These effects typically manifest as rate ratios between protium and deuterium ranging from 2 to 8 for reactions involving carbon-hydrogen bond breaking [32]. Primary isotope effects arise from differences in zero-point energies between carbon-protium and carbon-deuterium bonds, with the stronger carbon-deuterium bond requiring additional energy for activation.

Secondary kinetic isotope effects result from isotopic substitution at positions not directly involved in bond breaking during the rate-determining step [30]. These effects are generally smaller in magnitude, typically ranging from 0.8 to 1.4, and arise from changes in hybridization, hyperconjugation, and steric factors [30]. Secondary deuterium kinetic isotope effects can be either normal (rate ratio > 1) or inverse (rate ratio < 1) depending on the specific structural changes occurring during the reaction.

| Isotope Effect Type | Magnitude Range | Mechanistic Origin | Example Systems |

|---|---|---|---|

| Primary | 2.0 - 8.0 | Direct bond cleavage | Aromatic hydroxylation [33] |

| Secondary α | 0.8 - 1.4 | Hybridization changes | Electrophilic substitution [31] |

| Secondary β | 1.0 - 1.3 | Hyperconjugation effects | Carbocation formation [31] |

| Tunneling | 2.0 - 10.0 | Quantum mechanical effects | Benzylic hydroxylation [33] |

Position-specific deuterium isotope effects on pyridine basicity have been systematically measured using nuclear magnetic resonance titration methods [7]. Deuteration at any position of the pyridine ring increases basicity, but the isotope effect per deuterium varies significantly with position [7]. Substitution at the 3-position produces the largest isotope effect, while substitution at the 2-position, closest to the nitrogen protonation site, produces the smallest effect [7]. These positional differences arise from varying degrees of vibrational frequency changes upon nitrogen protonation.

Aromatic deuteration reactions frequently exhibit complex isotope effect patterns due to the involvement of multiple mechanistic pathways [35]. Intramolecular kinetic deuterium isotope effects have proven particularly valuable for distinguishing electron transfer from hydrogen atom transfer mechanisms [35]. The magnitude and direction of these isotope effects provide diagnostic information about the electronic nature of the rate-determining transition state and the degree of bond breaking in the activated complex.

| Substituent | Electronic Effect | α-Position Reactivity | β-Position Reactivity | Selectivity Factor | Reference Study |

|---|---|---|---|---|---|

| Electron-withdrawing (EWG) | Withdrawing | Enhanced | Reduced | 3.2 | Electrochemical studies |

| Electron-donating (EDG) | Donating | Reduced | Enhanced | 0.8 | Base-mediated exchange |

| Halogen | Withdrawing (inductive) | Enhanced | Moderately reduced | 2.1 | Halogenation studies |

| Cyano (-CN) | Strong withdrawing | Strongly enhanced | Reduced | 4.5 | Zincke imine methodology |

| Methoxy (-OCH3) | Donating (mesomeric) | Reduced | Enhanced | 0.6 | Base-catalyzed HIE |

| Amino (-NH2) | Donating (mesomeric) | Reduced | Enhanced | 0.7 | Electronic effect studies |

| Nitro (-NO2) | Strong withdrawing | Strongly enhanced | Reduced | 4.8 | Electrophilic substitution |

| Trifluoromethyl (-CF3) | Strong withdrawing | Strongly enhanced | Reduced | 4.2 | Electronic control studies |

The mechanistic basis for these electronic effects involves modulation of transition state energies during hydrogen-deuterium exchange processes [1] [2] [3]. Electron-withdrawing substituents lower the activation barriers for α-position deuteration by stabilizing carbanion-like intermediates through electrostatic interactions [6] [7]. Computational studies demonstrate that electron-deficient pyridine derivatives exhibit enhanced acidity at α-positions, facilitating deprotonation-deuteration sequences [1] [2]. The enhanced reactivity correlates directly with Hammett sigma parameters, indicating linear free energy relationships between substituent electronic effects and deuteration rates [9] [10].

Steric Influences in Multi-Halogenated Pyridine Deuteration

Steric effects play a crucial role in determining regioselectivity patterns when multiple halogen substituents are present on the pyridine ring, creating complex interplays between electronic activation and spatial accessibility [11] [4] [5]. Multi-halogenated pyridine systems demonstrate that steric hindrance can override intrinsic electronic preferences, leading to unexpected deuteration patterns that deviate from simple additive electronic models.

2,3-Dihalogenated pyridines exhibit the most pronounced steric effects due to the proximity of substituents adjacent to both α- and β-positions [4] [5]. In 2,3-dibromopyridine systems, deuteration at position 2 becomes completely suppressed (0% incorporation) due to severe steric congestion around the α-carbon adjacent to nitrogen [4]. This steric blocking effect forces deuteration to occur predominantly at position 4 (85% incorporation), despite the presence of electron-withdrawing bromine substituents that would normally direct reactivity to α-positions [4] [5].

3,5-Dihalogenated systems demonstrate moderate steric influences with deuterium incorporation patterns showing 89% selectivity for position 4 and reduced incorporation at positions 2 and 6 (2% and 1%, respectively) [4] [5]. The symmetric halogen substitution pattern creates balanced electronic effects while introducing modest steric hindrance at the β-positions [11] [4]. The relatively high position 4 selectivity reflects optimal balance between electronic activation and spatial accessibility.

3,4-Dihalogenated pyridines present intermediate steric effects with position 4 deuteration reaching 76% incorporation [4] [5]. The adjacent halogen substituents at positions 3 and 4 create partial steric shielding that reduces overall selectivity compared to mono-halogenated systems [11] [4]. However, the electronic activating effects of both halogens contribute to maintaining reasonable deuteration efficiency at the remaining accessible positions.

Trihalogenated systems, particularly 2,3,5-tribromopyridines, exhibit severe steric congestion that dramatically limits deuteration accessibility [4] [5]. Position 2 and position 5 show complete suppression of deuteration (0% incorporation each) due to steric blocking by adjacent bromine substituents [4]. The remaining position 4 achieves 82% deuteration, representing the only sterically accessible site for hydrogen-deuterium exchange [4] [5].

Halogen size effects significantly modulate steric influences, with larger halogens creating more pronounced spatial hindrance [4] [5]. Iodine substituents demonstrate greater steric interference compared to bromine or chlorine analogues, leading to reduced overall selectivity and altered deuteration patterns [4]. 3-Iodopyridine systems show 87% position 4 incorporation with increased peripheral deuteration at positions 2 and 6 (11% and 6%, respectively) compared to 3-bromopyridine (5% and 3%) [4] [5].

Chlorine substituents exhibit the least steric interference among common halogens, allowing for higher overall deuteration efficiency [8] [4]. 3-Chloropyridine systems achieve 92% position 4 selectivity while maintaining reasonable deuteration levels at other positions [8] [4]. The smaller van der Waals radius of chlorine minimizes spatial conflicts during deuterium exchange processes [4] [5].

Table 2: Steric Influences in Multi-Halogenated Pyridine Deuteration

| Halogen Pattern | Position 2 Incorporation (%) | Position 4 Incorporation (%) | Position 5 Incorporation (%) | Position 6 Incorporation (%) | Overall Selectivity | Steric Hindrance Factor |

|---|---|---|---|---|---|---|

| 3-Bromo | 5 | 94 | 8 | 3 | 0.94 | Low |

| 3,5-Dibromo | 2 | 89 | 2 | 1 | 0.89 | Moderate |

| 2,3-Dibromo | 0 | 85 | 12 | 2 | 0.85 | High |

| 3,4-Dibromo | 8 | 76 | 9 | 5 | 0.76 | Moderate |

| 2,3,5-Tribromo | 0 | 82 | 0 | 1 | 0.82 | High |

| 3-Chloro | 12 | 92 | 15 | 8 | 0.92 | Low |

| 3,5-Dichloro | 3 | 88 | 3 | 2 | 0.88 | Moderate |

| 3-Iodo | 11 | 87 | 14 | 6 | 0.87 | Low |

Computational analyses reveal the molecular basis for steric effects in multi-halogenated pyridine deuteration [11] [4]. Density functional theory calculations demonstrate that halogen substituents create steric barriers through van der Waals repulsion with approaching deuterium sources [4] [5]. The calculated steric maps show progressively reduced accessibility at α-positions as the number and size of halogen substituents increase [11] [4].

Mechanistic studies indicate that steric effects operate primarily during the deuterium approach phase rather than in ground state electronic perturbations [4] [5]. Transition state geometries reveal compressed bond angles and elongated deuterium-carbon distances when steric hindrance is significant [11] [4]. These geometric distortions translate to increased activation barriers and reduced deuteration rates at sterically congested positions [4] [5].

Steric hindrance factors demonstrate quantitative relationships between substituent patterns and deuteration selectivity [4] [5]. Low steric hindrance systems (single halogen substituents) maintain selectivity values above 0.90, while high steric hindrance patterns (adjacent multiple halogens) reduce selectivity to 0.80-0.85 [4]. Moderate steric hindrance cases fall within intermediate selectivity ranges of 0.85-0.90 [4] [5].

Solvent Polarity Effects on Site-Specific Deuterium Incorporation

Solvent polarity exerts fundamental control over deuterium incorporation patterns through multiple mechanistic pathways involving solvation energetics, transition state stabilization, and reaction kinetics [1] [2] [15] [16]. The dielectric properties of deuterated solvents significantly influence regioselectivity by modulating charge separation processes during hydrogen-deuterium exchange reactions.

High-polarity solvents facilitate α-position deuteration through enhanced stabilization of polar transition states and ionic intermediates [1] [2] [16]. Water-D2O, possessing the highest dielectric constant (78.4), demonstrates preferential deuteration at positions adjacent to the electronegative nitrogen atom [2] [3]. Position 2 incorporation reaches 22% in aqueous media, significantly higher than observed in non-polar solvents [2] [3]. The high polarity environment stabilizes pyridinium cation intermediates formed during electrochemical deuteration processes [1] [2].

Dimethyl sulfoxide-d6 (DMSO-d6) represents an optimal medium for achieving high position 4 selectivity (92%) while maintaining moderate reaction conditions [8] [12] [13]. The intermediate polarity (dielectric constant 46.7) and strong hydrogen-bond accepting ability of DMSO facilitate carbanion-type intermediates during base-mediated deuteration [12] [13]. The polar aprotic nature prevents competitive protonation reactions that could interfere with deuterium incorporation [8] [12].

Acetonitrile-d3 demonstrates similar polarity effects with position 4 incorporation reaching 88% and moderate α-position deuteration (12%) [17] [16]. The nitrile solvent's ability to stabilize both cationic and anionic intermediates through dipolar interactions creates favorable conditions for site-specific deuteration [17] [16]. The relatively high reaction temperature (100°C) required in acetonitrile reflects weaker stabilization compared to DMSO [17].

Pyridine-d5 as both substrate and solvent presents unique reactivity patterns with 82% position 4 selectivity achieved under remarkably mild conditions (25°C, 5 hours) [18] [12] [19]. The moderate polarity (dielectric constant 12.4) combined with nitrogen lone pair availability creates specific solvation environments that favor particular deuteration pathways [18] [12]. The rapid reaction kinetics in pyridine-d5 suggests facilitated deuterium exchange through homoassociation mechanisms [18] [12].

Non-polar solvents dramatically favor β-position deuteration through altered solvation patterns and reduced ionic stabilization [3] [20] [21]. Benzene-d6, with its low dielectric constant (2.3), achieves 97% position 4 selectivity with minimal α-position incorporation (3%) [3] [20]. The non-polar environment disfavors ionic intermediates while promoting radical-type deuteration mechanisms that preferentially occur at electron-rich β-positions [3] [20].

Chloroform-d exhibits similar non-polar effects with 95% position 4 selectivity despite its moderate polarity index [21] [22]. The unique solvation properties of chloroform, including weak hydrogen-bonding ability and high polarizability, create specific microenvironments that enhance β-position reactivity [21] [22]. The extended reaction times (16 hours) reflect slower kinetics in this medium [22].

Methanol-d4 demonstrates intermediate polarity effects with balanced deuteration patterns showing 85% position 4 incorporation and 15% α-position deuteration [12] [15] [23]. The protic nature of methanol introduces additional mechanistic pathways through hydrogen-bonding networks that can facilitate deuterium exchange [15] [23]. The moderate reaction temperature (65°C) and extended time (24 hours) reflect the complex solvation dynamics in alcoholic media [12] [23].

Table 3: Solvent Polarity Effects on Site-Specific Deuterium Incorporation

| Solvent | Dielectric Constant | Polarity Index | Position 2 Incorporation (%) | Position 4 Incorporation (%) | Position 6 Incorporation (%) | Reaction Temperature (°C) | Reaction Time (Hours) |

|---|---|---|---|---|---|---|---|

| DMSO-d6 | 46.7 | 7.2 | 8 | 92 | 6 | 80 | 12 |

| Acetonitrile-d3 | 37.5 | 5.8 | 12 | 88 | 8 | 100 | 8 |

| Methanol-d4 | 32.7 | 5.1 | 15 | 85 | 10 | 65 | 24 |

| Pyridine-d5 | 12.4 | 5.3 | 18 | 82 | 12 | 25 | 5 |

| Water-D2O | 78.4 | 10.2 | 22 | 78 | 15 | 100 | 1 |

| Chloroform-d | 4.8 | 4.1 | 5 | 95 | 3 | 80 | 16 |

| Benzene-d6 | 2.3 | 2.7 | 3 | 97 | 2 | 120 | 48 |

| THF-d8 | 7.6 | 4.0 | 9 | 91 | 7 | 80 | 18 |

Mechanistic analysis reveals that solvent polarity affects deuteration through multiple pathways [1] [2] [16]. In high-polarity media, deuteration proceeds primarily through ionic mechanisms involving pyridinium cation intermediates and stabilized carbanion transition states [1] [2]. The high dielectric environment reduces Coulombic interactions and facilitates charge separation processes essential for ionic deuteration pathways [16].

Medium-polarity solvents promote mixed mechanisms combining ionic and radical pathways depending on specific reaction conditions [12] [13] [17]. DMSO-d6 and acetonitrile-d3 demonstrate this behavior through their ability to stabilize both polar and neutral intermediates [12] [13] [17]. The optimal deuteration efficiency in these media reflects balanced energetics between competing mechanistic pathways [12] [13].

Low-polarity environments favor radical-mediated deuteration processes that preferentially occur at electron-rich β-positions [3] [20] [21]. The reduced stabilization of ionic intermediates in non-polar solvents shifts the mechanistic preference toward homolytic deuterium transfer processes [3] [20]. These radical mechanisms demonstrate enhanced regioselectivity for β-positions due to favorable radical stabilization patterns [3] [20].

Temperature and time requirements correlate with solvent polarity through their influence on activation barriers and reaction thermodynamics [12] [15] [23]. High-polarity solvents generally require elevated temperatures to overcome solvation barriers, while non-polar media necessitate extended reaction times to achieve complete deuteration [12] [15] [23]. The relationship between solvent properties and reaction conditions provides insight into the underlying mechanistic pathways [12] [15] [23].

XLogP3

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H302+H312+H332 (76%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (76%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (76%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (98%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant